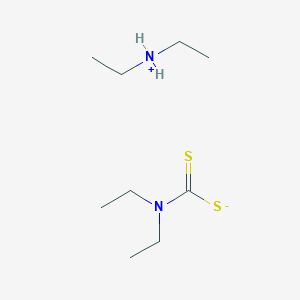

Diethyldithiocarbamic acid diethylammonium salt

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Diethyldithiocarbamic acid diethylammonium salt is an organosulfur compound known for its chelating properties. It is commonly used in various scientific and industrial applications due to its ability to form stable complexes with metal ions. The compound is often utilized in the fields of chemistry, biology, and medicine for its unique properties.

Vorbereitungsmethoden

Diethyldithiocarbamic acid diethylammonium salt can be synthesized through the reaction of diethylamine with carbon disulfide in the presence of sodium hydroxide. The reaction proceeds as follows :

CS2+HN(C2H5)2+NaOH→NaS2CN(C2H5)2+H2O

This reaction is exothermic and requires careful temperature control, typically maintained between 0-30°C. The product is then dried at 40°C to obtain the final compound .

Analyse Chemischer Reaktionen

Diethyldithiocarbamic acid diethylammonium salt undergoes various chemical reactions, including oxidation, reduction, and substitution. Some notable reactions include:

-

Oxidation: : The compound can be oxidized to form disulfides, such as thiuram disulfide:

2NaS2CNEt2+I2→(S2CNEt2)2+2NaI

-

Substitution: : It can react with alkyl halides to form alkylated products:

2NaS2CNEt2+CH2Cl2→CH2(S2CNEt2)2+2NaCl

-

Complex Formation: : this compound forms stable complexes with various metal ions, such as iron and copper .

Wissenschaftliche Forschungsanwendungen

Diethyldithiocarbamic acid diethylammonium salt has a wide range of applications in scientific research:

Wirkmechanismus

The mechanism of action of diethyldithiocarbamic acid diethyl- involves its ability to chelate metal ions, thereby inhibiting enzymes that require metal cofactors. For example, it inhibits superoxide dismutase by chelating copper ions, leading to oxidative stress and apoptosis in certain cell types . Additionally, it can form stable complexes with nitric oxide, allowing for the study of nitric oxide radicals in biological systems .

Vergleich Mit ähnlichen Verbindungen

Diethyldithiocarbamic acid diethylammonium salt is similar to other dithiocarbamates, such as sodium diethyldithiocarbamate and zinc diethyldithiocarbamate. it is unique in its ability to form highly stable complexes with a wide range of metal ions, making it particularly useful in various applications .

Similar Compounds

- Sodium diethyldithiocarbamate

- Zinc diethyldithiocarbamate

- Silver diethyldithiocarbamate

Eigenschaften

Molekularformel |

C9H22N2S2 |

|---|---|

Molekulargewicht |

222.4 g/mol |

IUPAC-Name |

diethylazanium;N,N-diethylcarbamodithioate |

InChI |

InChI=1S/C5H11NS2.C4H11N/c1-3-6(4-2)5(7)8;1-3-5-4-2/h3-4H2,1-2H3,(H,7,8);5H,3-4H2,1-2H3 |

InChI-Schlüssel |

NBGTWXBPCIHUQD-UHFFFAOYSA-N |

Kanonische SMILES |

CC[NH2+]CC.CCN(CC)C(=S)[S-] |

Herkunft des Produkts |

United States |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.